An In-depth Technical Guide to 3-(3-Acetyl-4-hydroxyphenyl)-2-aminopropanoic Acid (3-Acetyl-L-tyrosine)
An In-depth Technical Guide to 3-(3-Acetyl-4-hydroxyphenyl)-2-aminopropanoic Acid (3-Acetyl-L-tyrosine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Acetyl-4-hydroxyphenyl)-2-aminopropanoic acid, more commonly known as 3-Acetyl-L-tyrosine, is a synthetically modified derivative of the non-essential amino acid L-tyrosine. As a precursor to the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—L-tyrosine and its analogs are of significant interest in neuroscience and pharmacology. The introduction of an acetyl group to the phenolic ring of L-tyrosine at the 3-position creates a novel molecule with potentially altered physicochemical and pharmacological properties. This modification may influence its bioavailability, metabolic fate, and interaction with biological targets. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3-Acetyl-L-tyrosine, serving as a valuable resource for researchers in drug discovery and development.
Chemical Structure and Properties
3-Acetyl-L-tyrosine possesses a chiral center at the alpha-carbon of the aminopropanoic acid chain, with the L-enantiomer being the form derived from L-tyrosine. The molecule's structure combines the features of an amino acid with those of an acetylated phenol.
Caption: Chemical structure of 3-(3-Acetyl-4-hydroxyphenyl)-2-aminopropanoic acid.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Acetyl-L-tyrosine and its hydrochloride salt is presented in the table below.
| Property | Value | Source |
| IUPAC Name | (2S)-3-(3-Acetyl-4-hydroxyphenyl)-2-aminopropanoic acid | [1] |
| Synonyms | 3-Acetyl-L-tyrosine | [1] |
| CAS Number | 32483-30-0 (Free base)[1], 32404-28-7 (Hydrochloride)[2] | [1][2] |
| Molecular Formula | C₁₁H₁₃NO₄ | [1] |
| Molecular Weight | 223.22 g/mol | [1] |
| Appearance | Off-White to Pale Brown Solid (Hydrochloride) | [3] |
| Melting Point | 199-205°C (decomposes) (Hydrochloride) | |
| Storage | 2-8°C, Hygroscopic, Refrigerator, Under Inert Atmosphere (Hydrochloride) | [3] |
Synthesis of 3-Acetyl-L-tyrosine
The primary method for the synthesis of 3-Acetyl-L-tyrosine is the Friedel-Crafts acylation of L-tyrosine. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring, ortho to the hydroxyl group.
Experimental Protocol: Friedel-Crafts Acylation of L-Tyrosine [4]
This protocol is adapted from a procedure described in a doctoral dissertation and represents a robust method for the preparation of 3-Acetyl-L-tyrosine.
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Reaction Setup: Suspend L-tyrosine (14.5 g, 80 mmol) in nitrobenzene (350 mL) in a suitable reaction vessel.
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Addition of Lewis Acid: Add aluminum chloride (AlCl₃) (42.4 g, 315 mmol) to the suspension. This may cause a mild exotherm.
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Addition of Acylating Agent: Add acetyl chloride (6.8 mL, 95 mmol) in one portion.
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Reaction Conditions: Heat the reaction mixture to 100°C and stir for 6 hours.
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Workup: a. Cool the reaction mixture. b. Pour the cooled mixture into a beaker containing chipped ice (approximately 500 g) and concentrated hydrochloric acid. c. The resulting solid is the hydrochloride salt of 3-Acetyl-L-tyrosine.
Caption: Workflow for the synthesis of 3-Acetyl-L-tyrosine via Friedel-Crafts acylation.
Biological Activity and Mechanism of Action
The biological activity of 3-Acetyl-L-tyrosine is presumed to be closely related to that of its parent compound, L-tyrosine. L-tyrosine serves as a precursor for the synthesis of catecholamine neurotransmitters, which play crucial roles in mood, cognition, and stress response. The proposed mechanism involves the enzymatic conversion of 3-Acetyl-L-tyrosine to L-DOPA and subsequently to dopamine, norepinephrine, and epinephrine.
It is hypothesized that the acetyl group may alter the compound's ability to cross the blood-brain barrier and its affinity for the enzymes involved in the catecholamine synthesis pathway. However, specific pharmacological studies on 3-Acetyl-L-tyrosine are limited, and further research is required to fully elucidate its unique biological profile.
Caption: Proposed metabolic pathway of 3-Acetyl-L-tyrosine to catecholamines.
Analytical Methods
The analysis and characterization of 3-Acetyl-L-tyrosine are essential for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is a suitable method for its quantification and purity assessment.
Experimental Protocol: HPLC Analysis
A stability-indicating HPLC method has been reported for the simultaneous estimation of several compounds, including 3-Acetyl-L-tyrosine, in a pharmaceutical formulation[5]. The following is a generalized protocol based on this method:
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Chromatographic System: A standard HPLC system equipped with a UV-Visible or photodiode array (PDA) detector.
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Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient elution using a mixture of a phosphate buffer (pH 2.5) and an organic solvent such as methanol or acetonitrile.
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Detection: UV detection at an appropriate wavelength, typically around 280 nm, where the compound exhibits significant absorbance.
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Sample Preparation:
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Standard Solution: Prepare a stock solution of 3-Acetyl-L-tyrosine hydrochloride in a suitable diluent (e.g., a mixture of the mobile phase components). Prepare working standards by serial dilution.
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Sample Solution: Dissolve the sample containing 3-Acetyl-L-tyrosine in the diluent to achieve a concentration within the linear range of the assay. Filter the solution through a 0.45 µm syringe filter before injection.
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Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The concentration of 3-Acetyl-L-tyrosine in the sample can be determined by comparing its peak area to that of the standard.
Conclusion
3-Acetyl-L-tyrosine is a promising derivative of L-tyrosine with potential applications in neuroscience research and drug development. This guide has provided a detailed overview of its chemical structure, properties, a robust synthesis protocol, its likely mechanism of action, and analytical methodologies. Further research into its specific pharmacological and toxicological profile is warranted to fully understand its potential as a therapeutic agent or a research tool.
References
- Arasu, T., Zhang, J., Hwang, S., & Rana, T. M. (2001). A New Strategy for Site-Specific Protein Modification: Analysis of a Tat Peptide−TAR RNA Interaction. Journal of the American Chemical Society, 123(10), 2221–2230.
- Sravanthi, D., Anusha, M., Madhavi, S., Shaik, F., & Buchi, N. (2015). Stability Indicating HPLC Method for Simultaneous Estimation of Entacapone, Levodopa and Carbidopa in Pharmaceutical Formulation. Journal of Chemical and Pharmaceutical Research, 7(12), 896-905.
- Karas, M., Mamaliga, G., & Găină, L. (2019). Identification of Auxin Metabolites in Brassicaceae by Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry. Molecules, 24(14), 2613.
-
FooDB. (2011). Showing Compound N-Acetyl-L-tyrosine (FDB022288). Retrieved from [Link]
- Pěnčík, A., Rolčík, J., Novák, O., Magnus, V., Bartoňková, I., & Strnad, M. (2009). Identification of Auxin Metabolites in Brassicaceae by Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry. Planta, 230(3), 523–533.
-
PubChem. (n.d.). 3-Acetyl-L-tyrosine. Retrieved from [Link]
-
Rose, T. E. (2015). Synthesis of Peptidomimetic Macrocycles - Discovery of Pin1 Inhibitors by Direct Stabilization of a Consensus Binding Sequence (Doctoral dissertation, UCLA). Retrieved from [Link]
-
NIST. (n.d.). Tyrosine, n-acetyl-l-, ethyl ester hydrate. In NIST Chemistry WebBook. Retrieved from [Link]
-
KarpsChem. (2020). KarpsChem Product Catalog 2020. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Tamil Arasu. Retrieved from [Link]
- Google Patents. (n.d.). CN114716335A - Process for preparing N-acetyl-L-tyrosine.
-
Pharmaffiliates. (n.d.). CAS No : 32404-28-7 | Product Name : 3-Acetyl-L-tyrosine Hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of L-tyrosine hydrochloride. Retrieved from [Link]
- MDPI. (2019). Identification of Auxin Metabolites in Brassicaceae by Ultra-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry. Molecules, 24(14), 2613.
-
ResearchGate. (n.d.). FT-IR spectra of (a) pure L-tyrosine, (b) L-tyrosine-stabilized AgNPs, and (c) L-tyrosine-stabilized AuNPs. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
-
PubChem. (n.d.). N-Acetyl-L-tyrosine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). The 13 C NMR spectra of 13 C, 15 N-L-tyrosine produced by (a) single.... Retrieved from [Link]
-
Visualize Organic Chemistry. (n.d.). Friedel-Crafts acylation. Retrieved from [Link]
